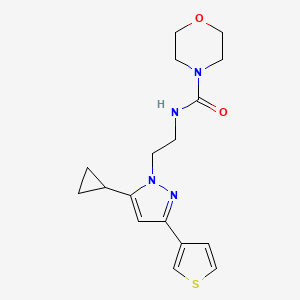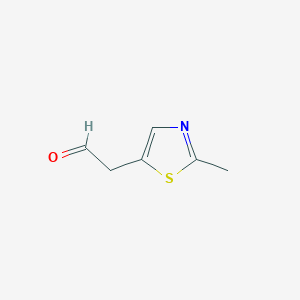![molecular formula C18H11F2N3O B2766270 5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile CAS No. 303995-81-5](/img/structure/B2766270.png)
5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile (DFAPIC) is a synthetic compound that has shown potential in a variety of scientific research applications. In the lab, DFAPIC has been used as a catalyst for organic synthesis, as a reagent for the preparation of compounds with various functional groups, and as a dye for the detection of various biomolecules. The compound has also been studied for its possible biochemical and physiological effects, and its potential applications in the medical field.
科学的研究の応用
5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile has a wide range of potential applications in scientific research. It has been used as a catalyst for organic synthesis, as a reagent for the preparation of compounds with various functional groups, and as a dye for the detection of various biomolecules. In addition, this compound has been studied for its potential applications in the medical field, such as its ability to inhibit the growth of cancer cells and its potential to be used as an antiviral drug.
作用機序
The exact mechanism of action of 5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile is not yet known, but it is believed to be related to its ability to interact with biomolecules in the body. It is thought to interact with proteins and other biomolecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. In addition, this compound is believed to interact with DNA and RNA molecules, which may explain its potential as an antiviral drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, preliminary studies have shown that this compound has the potential to inhibit the growth of cancer cells, and that it may have antiviral properties. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
実験室実験の利点と制限
The use of 5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile in lab experiments has several advantages. It is relatively inexpensive, and can be easily synthesized using the methods described above. In addition, it is stable, non-toxic, and has a wide range of potential applications. The main limitation of using this compound in lab experiments is that its exact mechanism of action is not yet known, which makes it difficult to predict its effects on different biomolecules.
将来の方向性
The potential future directions for research on 5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the medical field. In addition, further research could explore the use of this compound as a catalyst for organic synthesis, as a reagent for the preparation of compounds with various functional groups, and as a dye for the detection of various biomolecules. Finally, research could be conducted to explore the potential of this compound as an antiviral drug, and to investigate its potential uses in the prevention and treatment of certain diseases.
合成法
5-[2-(2,4-Difluoroanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile can be synthesized using a variety of methods. The most common method is the reaction of 2,4-difluoroaniline and 3-phenyl-4-isoxazolecarbonitrile in the presence of a base catalyst. The reaction is typically carried out at temperatures between 60-80°C, and yields a product with a purity of greater than 95%. Other methods for the synthesis of this compound have also been reported, such as the reaction of 2,4-difluoroaniline with 3-phenyl-4-isoxazolecarbonitrile in the presence of an acid catalyst, or the reaction of 2,4-difluoroaniline with 3-phenyl-4-isoxazolecarbonitrile in the presence of a palladium catalyst.
特性
IUPAC Name |
5-[(E)-2-(2,4-difluoroanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O/c19-13-6-7-16(15(20)10-13)22-9-8-17-14(11-21)18(23-24-17)12-4-2-1-3-5-12/h1-10,22H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHFKNCQWYQPNX-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)C=CNC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NOC(=C2C#N)/C=C/NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2766189.png)
![6-Azaspiro[3.4]octan-5-one](/img/structure/B2766190.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2766191.png)


![N-[4-(tert-butylsulfamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2766197.png)
![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2766198.png)
![6-chloro-N-[1-(1H-imidazol-1-yl)propan-2-yl]pyridine-3-sulfonamide](/img/structure/B2766201.png)
![methyl 2-(8-(3,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2766202.png)


![N-(3-bromophenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2766208.png)
